![molecular formula C8H7NS B172997 Benzo[b]thiophène-3-amine CAS No. 17402-82-3](/img/structure/B172997.png)
Benzo[b]thiophène-3-amine
Vue d'ensemble
Description
Benzo[b]thiophen-3-amine is an organosulfur compound that belongs to the class of benzothiophenes These compounds are characterized by a fused ring system consisting of a benzene ring and a thiophene ring
Applications De Recherche Scientifique
Benzo[b]thiophen-3-amine has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
Benzo[b]thiophen-3-amine primarily targets human monoamine oxidase (hMAO) . Monoamine oxidases are mitochondrial bound flavoenzymes that catalyze the oxidative degradation of amines . The two human isoforms, hMAO-A and hMAO-B, share similar affinity for dopamine, epinephrine, norepinephrine, and tyramine .
Mode of Action
Benzo[b]thiophen-3-amine interacts with its targets, the hMAOs, by inhibiting their activity . This inhibition is achieved through potential binding site interactions suitable for MAO inhibition activity . The compound has shown high selectivity for the MAO-B isoform .
Biochemical Pathways
The inhibition of hMAO by Benzo[b]thiophen-3-amine affects the biochemical pathways involving the degradation of amines . This results in the modulation of monoamine levels, thus participating in the complex system that controls the physiological and functional concentrations of these neurotransmitters .
Result of Action
The inhibition of hMAO by Benzo[b]thiophen-3-amine leads to changes in the levels of monoamines . This can have various molecular and cellular effects, depending on the specific monoamine whose levels are altered. For instance, changes in dopamine levels can affect mood and motor control, while alterations in serotonin levels can influence mood, appetite, and sleep.
Analyse Biochimique
Biochemical Properties
Benzo[b]thiophen-3-amine and its derivatives have been investigated as potential inhibitors of human monoamine oxidase (hMAO) . This enzyme plays a crucial role in the oxidative degradation of amines, modulating monoamine levels and controlling the physiological and functional concentrations of these neurotransmitters .
Cellular Effects
The effects of Benzo[b]thiophen-3-amine on cells are primarily related to its interaction with hMAO. By inhibiting this enzyme, Benzo[b]thiophen-3-amine can potentially influence cell function, including impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Benzo[b]thiophen-3-amine involves its binding to hMAO, inhibiting the enzyme’s activity . This interaction can lead to changes in gene expression and other cellular processes .
Dosage Effects in Animal Models
While specific dosage effects of Benzo[b]thiophen-3-amine in animal models have not been detailed in the available literature, its potential as an hMAO inhibitor suggests that it could have significant effects at certain dosages .
Metabolic Pathways
Given its potential as an hMAO inhibitor, it may interact with enzymes or cofactors involved in amine metabolism .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzo[b]thiophen-3-amine can be achieved through several methods. One common approach involves the reaction of o-silylaryl triflates with alkynyl sulfides in the presence of a base. This method allows for the formation of a wide range of 3-substituted benzothiophenes in a one-step intermolecular manner .
Industrial Production Methods: Industrial production of benzo[b]thiophen-3-amine typically involves the use of transition-metal catalyzed reactions. These methods are advantageous due to their high efficiency and the ability to introduce various functional groups onto the benzothiophene scaffold .
Analyse Des Réactions Chimiques
Types of Reactions: Benzo[b]thiophen-3-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert benzo[b]thiophen-3-amine to its corresponding thiol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzothiophenes .
Comparaison Avec Des Composés Similaires
Benzo[b]thiophene: A parent compound with similar structural features but lacking the amine group.
Thiophene: A simpler heterocyclic compound with a single sulfur atom in a five-membered ring.
Benzothiazole: A related compound with a sulfur and nitrogen atom in the fused ring system.
Uniqueness: Benzo[b]thiophen-3-amine is unique due to the presence of the amine group at the 3-position, which imparts distinct chemical reactivity and biological activity.
Propriétés
IUPAC Name |
1-benzothiophen-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPGRIJRGBVPWLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10458250 | |
| Record name | Benzo[b]thiophen-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10458250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17402-82-3 | |
| Record name | Benzo[b]thiophen-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10458250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a key synthetic route to produce 2-(Alkyl(or Aryl)sulfanyl)benzo[b]thiophen-3-amines?
A1: A primary method for synthesizing 2-(Alkyl(or Aryl)sulfanyl)benzo[b]thiophen-3-amines involves a Lithium diisopropylamide (LDA)-mediated cyclization of 2-{[(Alkyl(or Aryl)sulfanil)methyl]sulfanil}benzonitriles. [] This method allows for the incorporation of diverse alkyl or aryl substituents on the sulfur atom, expanding the possibilities for exploring the structure-activity relationship of these compounds.
Q2: Can the Gewald reaction be modified to synthesize benzo[b]thiophen-3-amine derivatives?
A2: Yes, the Gewald reaction, typically employed for synthesizing substituted 2-aminothiophenes, can be adapted to create 3-amino-2-substituted benzo[b]thiophenes. [] This modification involves reacting thiosalicylonitrile with various electrophiles, followed by a cyclization step. For example, reacting thiosalicylonitrile with 1-chloromethylbenzotriazole, followed by treatment with LDA, yields 2-(1H-benzo(d)(1,2,3)triazol-1-yl)benzo[b]thiophen-3-amine. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
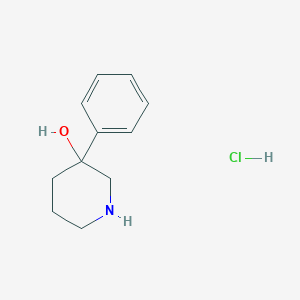
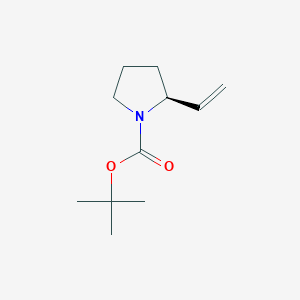
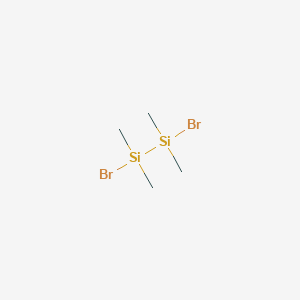


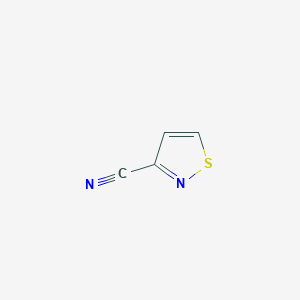

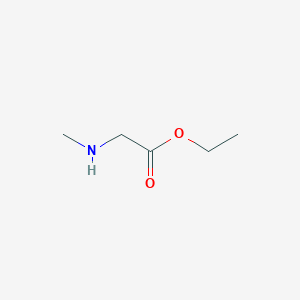
![(3aS,4R,5S,6aR)-5-(Benzyloxy)-4-((benzyloxy)methyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B172935.png)
![(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B172937.png)
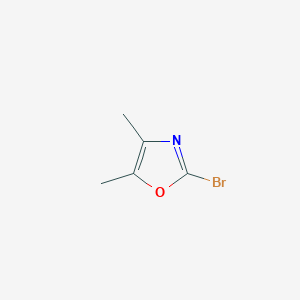
![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid](/img/structure/B172942.png)


